molecular formula C18H16BrClN2O3 B11090938 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide CAS No. 400064-10-0

5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide

Cat. No.: B11090938
CAS No.: 400064-10-0
M. Wt: 423.7 g/mol
InChI Key: VIUZZMBLQCAVAX-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide is a complex organic compound characterized by its bromine, chlorine, and cyclopropylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide typically involves multiple steps:

  • Amidation: : The formation of the amide bond can be carried out by reacting the brominated benzene derivative with 4-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Etherification: : The final step involves the introduction of the 2-(cyclopropylamino)-2-oxoethoxy group. This can be achieved by reacting the intermediate with 2-(cyclopropylamino)-2-oxoethanol under basic conditions, often using potassium carbonate (K₂CO₃) as a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the carbonyl group in the oxoethoxy moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium thiolate (KSR)

Major Products

    Oxidation: Formation of cyclopropylamine oxide derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the cyclopropylamino group, allow the compound to form strong interactions with these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-fluorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide
  • 5-Bromo-N-(4-methylphenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide
  • 5-Bromo-N-(4-nitrophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a distinct candidate for specific applications in medicinal chemistry and material science.

Properties

CAS No.

400064-10-0

Molecular Formula

C18H16BrClN2O3

Molecular Weight

423.7 g/mol

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C18H16BrClN2O3/c19-11-1-8-16(25-10-17(23)21-13-6-7-13)15(9-11)18(24)22-14-4-2-12(20)3-5-14/h1-5,8-9,13H,6-7,10H2,(H,21,23)(H,22,24)

InChI Key

VIUZZMBLQCAVAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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